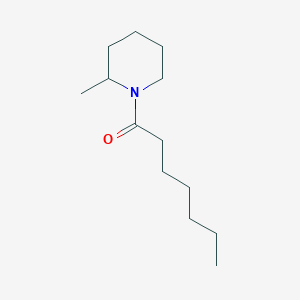

1-(2-Methylpiperidin-1-yl)heptan-1-one

Description

1-(2-Methylpiperidin-1-yl)heptan-1-one is a ketone derivative featuring a heptan-1-one backbone substituted with a 2-methylpiperidin-1-yl group. The piperidine ring introduces conformational flexibility and basicity, while the methyl group at the 2-position enhances steric hindrance and lipophilicity.

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c1-3-4-5-6-10-13(15)14-11-8-7-9-12(14)2/h12H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCGRNHBTMFVST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N1CCCCC1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylpiperidin-1-yl)heptan-1-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

Substitution with a Methyl Group: The piperidine ring is then methylated using methyl iodide or methyl bromide in the presence of a base such as sodium hydride.

Attachment of the Heptanone Chain: The final step involves the acylation of the methylpiperidine with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(2-Methylpiperidin-1-yl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Aluminum chloride, sodium hydride.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-Methylpiperidin-1-yl)heptan-1-one has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in studies involving the interaction of piperidine derivatives with biological systems.

Medicine: Research into the pharmacological properties of piperidine derivatives often involves this compound as a model substance.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)heptan-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1-(2-Methylpiperidin-1-yl)heptan-1-one and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- Piperidine vs. Pyridine/Cyclopropane: The target compound’s 2-methylpiperidine substituent provides basicity and flexibility, contrasting with the electron-withdrawing pyridine rings in compounds 20–22 .

- Aromatic vs. Heterocyclic Substituents : The phenyl and methoxyphenyl groups in 21 and 22 enable π-π stacking and improved solubility, respectively. In contrast, the thiophene substituent in introduces sulfur’s polarizability, which may enhance reactivity in electrophilic substitutions.

Biological Activity

1-(2-Methylpiperidin-1-yl)heptan-1-one, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

1-(2-Methylpiperidin-1-yl)heptan-1-one is characterized by a piperidine ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:

- Molecular Formula : C_{12}H_{23}N

- Molecular Weight : 195.33 g/mol

Biological Activities

The biological activities of 1-(2-Methylpiperidin-1-yl)heptan-1-one have been investigated in several studies, focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds containing piperidine structures exhibit significant antimicrobial properties. A study highlighted that derivatives of piperidine, including 1-(2-Methylpiperidin-1-yl)heptan-1-one, show effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it could inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. This aligns with findings from related piperidine derivatives that have shown promise in cancer therapy .

The mechanism by which 1-(2-Methylpiperidin-1-yl)heptan-1-one exerts its biological effects is believed to involve interaction with specific receptors or enzymes. For instance, it may act as an inhibitor of certain metabolic pathways crucial for the survival of pathogens or cancer cells .

Case Studies

Several case studies provide insight into the practical applications of this compound:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.